4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Chemical Reactions Analysis
This compound has been designed and synthesized as a novel CDK2 targeting compound . It has shown significant inhibitory activity against CDK2/cyclin A2 .Mechanism of Action
Target of Action
The primary target of the compound “4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also induces apoptosis within HCT cells .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and exhibits inhibitory activity . The interaction between 4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(pyrrolidine-1-carbonyl)morpholine and CDK2 is believed to be through essential hydrogen bonding with Leu83 .
Cellular Effects
This compound has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
The compound exerts its effects at the molecular level by inhibiting the enzymatic activity of CDK2/cyclin A2 . This inhibition leads to alterations in cell cycle progression and induction of apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits significant inhibitory activity against CDK2 .
Properties
IUPAC Name |
[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-19-13-11(8-18-19)14(17-10-16-13)21-6-7-23-12(9-21)15(22)20-4-2-3-5-20/h8,10,12H,2-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOPEOFJCSCGLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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